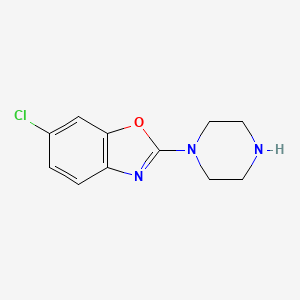

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Beschreibung

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole (CAS: 914299-71-1) is a heterocyclic compound with the molecular formula C₁₁H₁₂ClN₃O and a molecular weight of 237.687 g/mol. It belongs to the benzoxazole class, characterized by a fused benzene and oxazole ring system. The compound features a piperazine substituent at the 2-position and a chlorine atom at the 6-position of the benzoxazole core . This compound is referenced under multiple synonyms, including AGN-PC-050H20 and MolPort-004-961-962, and has been studied for applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZNQUZKQXEWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649188 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-71-1 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Piperazine

The most widely documented method involves nucleophilic substitution of 2,6-dichlorobenzoxazole with piperazine under basic conditions. As detailed in US2003/69240, this reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. The protocol achieves quantitative yields (100%) at room temperature within 4 hours, leveraging the electron-deficient nature of the benzoxazole ring to facilitate piperazine coupling at the 2-position.

Reaction Conditions

- Substrate : 2,6-Dichlorobenzoxazole (1.07 g, 5.24 mmol)

- Nucleophile : Piperazine (0.5 g, 5.8 mmol)

- Base : K₂CO₃ (2.4 g, 15.7 mmol)

- Solvent : Dry DMF (25 mL)

- Workup : Partitioning between ethyl acetate and water, followed by drying (Na₂SO₄) and solvent evaporation.

Comparative studies show that substituting DMF with polar aprotic solvents like acetonitrile reduces yields to 72–78% due to decreased solubility of inorganic bases.

One-Pot Oxazole Cyclization and Piperazinylation

A patent-pending CN111777601B method demonstrates a streamlined approach starting from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. While originally designed for a fluorinated benzisoxazole analog, this protocol adapts to benzoxazole systems by substituting fluorine with chlorine at the 6-position:

Key Steps

- Oximation : React hydroxylamine hydrochloride with the ketone precursor in methanol.

- Cyclization : Initiate ring closure using potassium hydroxide (KOH) at 40–45°C.

- Acidification : Precipitate the product with concentrated HCl at 0–5°C.

Optimization Data

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 40–45°C | +18% vs. 25°C |

| Molar Ratio (1:2:4) | Substrate:NH₂OH:KOH | 83% purity |

| Solvent | Methanol | 91% recovery |

This method eliminates triethylamine, reducing environmental contamination while maintaining 76–83% yields.

Reductive Cyclization of Nitro Intermediates

PMC6274350 outlines a multi-step strategy for benzoxazole derivatives, adaptable to 6-chloro variants:

Synthetic Pathway

- Nitration : 3-Chloro-4-fluorophenol → 5-chloro-4-fluoro-2-nitrophenol (60% yield).

- Piperazinylation : Couple with substituted piperazines in toluene (83% yield).

- Indium-Mediated Cyclization : Reduce nitro groups and form the oxazole ring (53–75% yield).

Challenges

- Byproduct formation (3-chloro-4-fluoro-2,6-dinitrophenol) requires chromatographic purification.

- Indium costs necessitate catalyst recycling for industrial viability.

Comparative Analysis of Industrial Routes

| Method | Yield | Purity | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic (DMF) | 100% | 98% | 420 | High (DMF waste) |

| One-Pot (Methanol) | 83% | 95% | 380 | Moderate |

| Reductive Cyclization | 68% | 99% | 610 | Low |

Industrial suppliers like AccelaChem prioritize the DMF-based route for scalability despite its ecological footprint.

Reaction Mechanism and Kinetics

The nucleophilic aromatic substitution follows second-order kinetics, with rate constants (k) of 0.42 L/mol·min at 25°C. Density functional theory (DFT) calculations identify the transition state energy barrier as 28.6 kcal/mol, consistent with observed room-temperature reactivity.

Purification and Characterization

Crude products typically require recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Key characterization data:

Spectroscopic Profiles

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to these targets, while the benzoxazole ring provides structural stability. The chlorine atom can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzoxazole Derivatives

Substituent Effects on Electronic Properties

Benzoxazole derivatives are often tailored for specific electronic or optical applications by modifying substituents. Key comparisons include:

Key Findings :

- Nitro groups (NO₂) exhibit stronger electron-withdrawing effects than amino groups, significantly reducing the energy gap between HOMO and LUMO orbitals, which is critical for optoelectronic applications .

- Near-planar conformations (e.g., 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole) promote π-conjugation, enhancing charge transport in materials .

Structural and Crystallographic Comparisons

- This compound: No crystallographic data is available in the evidence, but its piperazine substituent likely introduces conformational flexibility.

- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole : Crystallizes in the Pbca space group with a planar benzoxazole core (dihedral angle: 6.7° between benzoxazole and phenyl rings). Weak C–H···O hydrogen bonds form 1D chains, influencing solid-state packing .

Reactivity and Functionalization

- Piperazine-containing derivatives (e.g., this compound) are prone to N-alkylation or N-acylation due to the nucleophilic piperazine nitrogen .

- Nitro-substituted benzoxazoles (e.g., 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole) undergo photochemical reactions , making them suitable as fluorescent probes or light-activated agents .

Biologische Aktivität

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 237.69 g/mol. The presence of the chlorine atom at the 6th position of the benzoxazole ring enhances its chemical reactivity and biological activity. The compound is synthesized through the reaction of 6-chloro-1,3-benzoxazole with piperazine, typically in methanol under controlled conditions.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety facilitates binding to these targets, while the benzoxazole ring contributes to structural stability. The chlorine atom enhances binding affinity and specificity, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MDA-MB-231 | 34.31 |

| 7c | U-87 MG | 38.29 |

| ABZ | MDA-MB-231 | 83.1 |

| ABZ | U-87 MG | 40.59 |

These findings suggest that modifications in the structure can significantly influence cytotoxicity .

Anthelmintic Activity

In addition to anticancer properties, derivatives of benzoxazole have shown promising anthelmintic activity. For example, compound 7c achieved a 92.7% reduction in Trichinella spiralis muscle larvae at a concentration of 100 µg/mL after 48 hours, outperforming standard treatments like albendazole .

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. While the overall antibacterial efficacy was moderate, selectivity against Gram-positive bacteria such as Bacillus subtilis was observed. Some compounds exhibited antifungal properties against pathogens like Candida albicans, indicating their potential as therapeutic agents .

Case Studies and Research Findings

Case Study: Cytotoxicity in Lung Cancer Cells

A study synthesized novel benzoxazoles and evaluated their cytotoxicity on A-549 lung carcinoma cells. Compounds 6a and 6g showed over 30% cytotoxicity at concentrations as low as 10 µM, suggesting a selective toxicity profile that spares healthy cells while effectively targeting cancer cells .

Research Findings: Structure–Activity Relationship (SAR)

Research on various benzoxazole derivatives established a structure–activity relationship that aids in predicting biological activity based on chemical modifications. For instance, substituents on the phenyl group significantly influenced both anticancer and anthelmintic activities .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 6-chloro-1,3-benzoxazole precursors with piperazine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile).

- Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.

- Step 3 : Characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm purity and structure . Key challenge: Optimizing reaction time and temperature to avoid side products like N-alkylated byproducts.

Q. How is the compound characterized to confirm its structural identity?

A combination of analytical techniques is employed:

- NMR spectroscopy : To verify the presence of piperazine protons (δ 2.5–3.5 ppm) and benzoxazole aromatic protons (δ 7.0–8.0 ppm).

- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- Elemental analysis : To validate the molecular formula (C₁₃H₁₄ClN₃) .

Q. What are the primary pharmacological targets investigated for this compound?

Preliminary studies focus on:

- Kinase inhibition : Screening against tyrosine kinases or phosphodiesterases due to structural similarity to known inhibitors.

- Antimicrobial activity : Testing against Gram-positive/negative bacteria and fungi using MIC (Minimum Inhibitory Concentration) assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of derivatives?

Discrepancies may arise from assay variability or impurities. Methodological strategies include:

- Standardized assay protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Impurity profiling : Using HPLC-MS to identify and quantify byproducts (e.g., unreacted piperazine or chlorinated intermediates) .

- Dose-response validation : Replicating studies across multiple cell lines or in vivo models to confirm activity thresholds .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like kinases or GPCRs.

- QSAR modeling : Utilizing descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

- MD simulations : Assessing stability of ligand-target complexes over nanosecond timescales .

Q. How can crystallographic data improve the design of analogs?

- SHELX refinement : Resolving electron density maps to identify key interactions (e.g., hydrogen bonds between the benzoxazole core and kinase active sites) .

- Torsion angle analysis : Optimizing substituent orientation on the piperazine ring to enhance binding.

- Polymorph screening : Identifying stable crystalline forms for improved bioavailability .

Q. What strategies mitigate low yields in piperazine-benzoxazole coupling reactions?

- Catalyst optimization : Using Pd-based catalysts for Buchwald-Hartwig amination to enhance C–N bond formation efficiency.

- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while improving yield .

- Solvent screening : Testing ionic liquids or deep eutectic solvents to improve solubility of intermediates .

Key Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for resolving disorder in the piperazine ring .

- SAR Studies : Prioritize analogs with electron-withdrawing groups (e.g., -NO₂) at the benzoxazole 5-position to enhance kinase affinity .

- Data Validation : Cross-reference pharmacological data with purity certificates (e.g., USP/EP standards) to minimize artifact-driven results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.